
trans-1-(p-Chlorophenyl)-3-methyliminohexahydro-3H-oxazolo(3,4-a)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE typically involves a multi-step process. One common synthetic route includes the geminal acylation of a but-2-enylcyclopentane-1,3-dione derivative, followed by treatment with O-mesitylenesulfonylhydroxylamine. This is then subjected to a Beckmann rearrangement using boron trifluoride diethyl etherate, and finally, cyclization of the amidic nitrogen onto the terminal double bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory synthesis process to scale up the production while ensuring purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom on the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]nonyne derivatives: These compounds share a similar bicyclic structure and are used in chemical biology for bioorthogonal reactions.
Bicyclo[3.3.1]nonane derivatives: These compounds have been studied for their unique hydrogen bonding and crystallographic properties.
Uniqueness
(6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE is unique due to its specific substitution pattern and the presence of an oxabicyclic ring system, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75343-71-4 |
|---|---|
Molekularformel |
C14H17ClN2O |
Molekulargewicht |
264.75 g/mol |
IUPAC-Name |
(1R,8aR)-1-(4-chlorophenyl)-N-methyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine |
InChI |
InChI=1S/C14H17ClN2O/c1-16-14-17-9-3-2-4-12(17)13(18-14)10-5-7-11(15)8-6-10/h5-8,12-13H,2-4,9H2,1H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
HYDNWJGWWLQFEH-CHWSQXEVSA-N |
Isomerische SMILES |
CN=C1N2CCCC[C@@H]2[C@H](O1)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN=C1N2CCCCC2C(O1)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal](/img/structure/B13799462.png)
![1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-](/img/structure/B13799465.png)
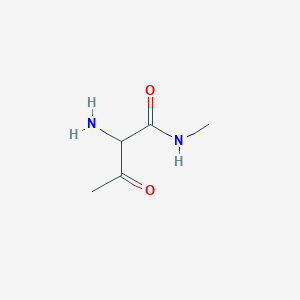
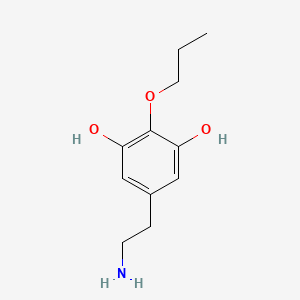

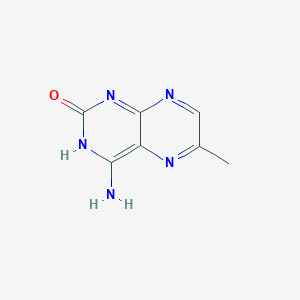
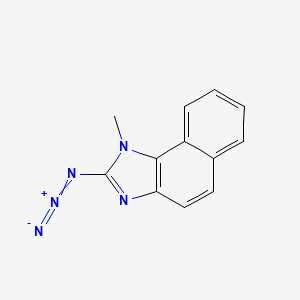
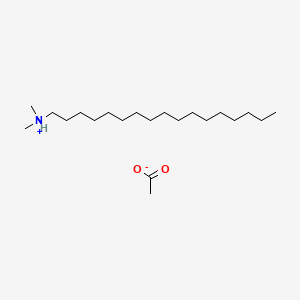
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, hexadecyl ester](/img/structure/B13799510.png)
![Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B13799511.png)
![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)
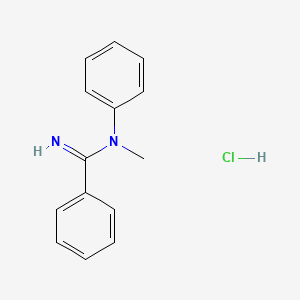
![5,6-Dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B13799524.png)
